(E)-3-iodo-N'-(2-oxoindolin-3-ylidene)benzohydrazide
Beschreibung
(E)-3-iodo-N'-(2-oxoindolin-3-ylidene)benzohydrazide is a Schiff base derivative synthesized via condensation between substituted isatins and benzohydrazides. Its structure comprises an indolin-2-one scaffold conjugated to a benzohydrazide moiety through an azomethine (C=N) linkage, with an iodine substituent at the 3-position of the benzene ring. This compound belongs to a broader class of isatin-derived hydrazones, which are pharmacologically privileged due to their ability to modulate apoptosis, kinase activity, and oxidative stress pathways .
The synthesis of such derivatives often employs microwave-assisted, solvent-free protocols using catalysts like bentonite clay, achieving high yields (up to 96%) and reduced reaction times (15–60 minutes) compared to traditional methods . Structural characterization typically involves FT-IR, NMR (¹H and ¹³C), mass spectrometry, and X-ray crystallography, revealing intramolecular hydrogen bonding and planar geometry critical for bioactivity .
Eigenschaften
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10IN3O2/c16-10-5-3-4-9(8-10)14(20)19-18-13-11-6-1-2-7-12(11)17-15(13)21/h1-8,17,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIDFHQCEIGFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide typically involves the condensation of 3-iodoindolin-2-one with benzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for (E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include various substituted oxindole derivatives, hydrazine derivatives, and other functionalized compounds that retain the core structure of the original molecule .
Wissenschaftliche Forschungsanwendungen
(E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.
Medicine: Its antimicrobial and anti-inflammatory properties are being explored for therapeutic applications.
Wirkmechanismus
The mechanism of action of (E)-3-iodo-N’-(2-oxoindolin-3-ylidene)benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets proteins involved in cell cycle regulation and apoptosis, such as caspases and Bcl-2 family proteins.
Pathways Involved: It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Substituent-Dependent Bioactivity
N'-(4-Bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (3g) :
- N'-(2-Oxoindolin-3-ylidene)-1H-indole-3-carbohydrazide derivatives: Ten derivatives demonstrated EC₅₀ values < 10 μM in cytotoxicity assays, with substituents like nitro (-NO₂) and methoxy (-OCH₃) improving membrane permeability and target binding .
Copper(II) Complex of (Z)-2-hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide :
Antimicrobial Activity
- N-(1-(4-Chlorobenzyl)-2-oxoindolin-3-ylidene)-2-hydroxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)benzohydrazide (20): Exhibits MIC = 0.39 μg/mL against Mycobacterium tuberculosis, tenfold more potent than para-aminosalicylic acid (PAS) and comparable to rifampicin .
Antioxidant Activity
- Mono-N-substituted N'-(2-oxoindolin-3-ylidene)propanehydrazides (e.g., compound 17): Features a 2-methyl-5-nitrobenzene group, achieving EC₅₀ = 4.2 μM in ROS scavenging assays, outperforming unsubstituted analogues by ~50% .
Quantitative Structure-Activity Relationship (QSAR) Insights
Table 1: Comparative bioactivity of structural analogues.
Key SAR Trends:
Electron-Withdrawing Groups (EWGs) : Bromo, nitro, and iodine substituents enhance apoptosis induction by increasing electrophilicity and binding to cysteine residues in caspases .
Methoxy Groups : Improve solubility and pharmacokinetics but may reduce cytotoxicity if over-substituted (e.g., 3,4,5-trimethoxy in 3g balances potency and bioavailability) .
Metal Coordination : Transition metals (e.g., Cu²⁺) amplify anticancer effects via redox cycling and DNA damage .
Thermodynamic and Crystallographic Comparisons
- Solubility: Derivatives with hydrophilic groups (e.g., -OH, -NH₂) exhibit higher solubility in polar solvents like methanol (e.g., 2-hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide: solubility = 12.8 mg/mL at 25°C) .
- Crystal Packing: Intra- and intermolecular N–H⋯O hydrogen bonds stabilize planar geometries, as seen in 3-amino-N'-(2-oxoindolin-3-ylidene)benzohydrazide (dihedral angle = 11.38° between rings) .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
